Cas no 84392-17-6 (2-[4-(trifluoromethyl)phenyl]benzoic acid)

2-[4-(trifluoromethyl)phenyl]benzoic acid structure
84392-17-6 structure
Product Name:2-[4-(trifluoromethyl)phenyl]benzoic acid
Numéro CAS:84392-17-6
Le MF:C14H9F3O2
Mégawatts:266.215274572372
MDL:MFCD00075353
CID:60692
PubChem ID:55251
Update Time:2025-10-05

2-[4-(trifluoromethyl)phenyl]benzoic acid Propriétés chimiques et physiques

Nom et identifiant

    • 4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid
    • 4-(Trifluoromethyl)biphenyl-2-carboxylic acid
    • xenalipin
    • RARECHEM AL BO 1014
    • 4'-(TRIFLUOROMETHYL)-2-BIPHENYLCARBOXYLIC ACID
    • 4'-(TRIFLUOROMETHYL)[1,1'-BIPHENYL]-2-CARBOXYLIC ACID
    • 4'-TRIFLUOROMETHYL-BIPHENYL-2-CARBOXYLIC ACID
    • AKOS BAR-0249
    • Xenalipine
    • 4'-(Trifluoromethyl)biphenyl-2-carboxylic acid
    • 2-[4-(trifluoromethyl)phenyl]benzoic acid
    • 4-(Trifluoromethyl)-2'-biphenylcarboxylic acid
    • 4-(Trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid
    • 2-(4-Trifluoromethylphenyl)benzoic acid
    • [1,1'-BIPHENYL]-2-CARBOXYLIC ACID, 4'-(TRIFLUOROMETHYL)-
    • 28W00I603X
    • NCGC00166
    • 4′-(Trifluoromethyl)[1,1′-biphenyl]-2-carboxylic acid (ACI)
    • 4′-(Trifluoromethyl)-2-biphenylcarboxylic acid
    • BW 207U
    • BRD-K99506538-001-03-8
    • 4'-(trifluoromethyl)-1,1'-biphenyl-2carboxylic acid
    • Xenalipin (USAN)
    • 4'-Trifluoromethyl-2-biphenylcarboxylic acid
    • HMS1405M07
    • SCHEMBL133087
    • 4'-(Trifluoromethyl)-2-biphenylcarboxylic acid, 97%
    • (1,1-BIPHENYL)-2-CARBOXYLIC ACID, 4-(TRIFLUOROMETHYL)-
    • 4 inverted exclamation mark -(Trifluoromethyl)biphenyl-2-carboxylic Acid
    • DTXCID8026565
    • NCGC00166227-01
    • Xenalipinum [Latin]
    • 4'-Trifluoromethyl-2-biphenyl carboxylic acid
    • Enamine_004143
    • AB02871
    • SR-01000944798-1
    • 4'-Trifluoromethyl-biphenyl-carboxylic acid
    • 4-'(trifluoromethyl)-1,1'-biphenyl-2-carboxylic acid
    • 4-(TRIFLUOROMETHYL)-2-BIPHENYLCARBOXYLIC ACID
    • 4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carboxylicacid
    • 4'-trifluoromethylbiphenyl-2-carboxylic acid
    • (1,1'-Biphenyl)-2-carboxylic acid, 4'-(trifluoromethyl)-
    • SY024670
    • EN300-16990
    • SR-01000944798
    • Xenalipina [Spanish]
    • Tox21_112359
    • AKOS000118885
    • 84392-17-6
    • UNII-28W00I603X
    • Xenalipine [French]
    • CS-0022404
    • XENALIPIN [USAN]
    • T3231
    • Xenalipinum
    • DTXSID0046565
    • Xenalipin [USAN:INN]
    • MFCD00075353
    • NS00122322
    • PS-7314
    • XENALIPIN [INN]
    • J-513908
    • BW-207U
    • BCP19959
    • Q27254352
    • Tox21_112359_1
    • D06336
    • Xenalipina
    • CHEMBL2104509
    • Z56854445
    • HY-34781
    • CAS-84392-17-6
    • NCGC00166227-02
    • 4'-(trifluoromethyl)-1,1'-biphenyl-2-carboxylic acid
    • MDL: MFCD00075353
    • Piscine à noyau: 1S/C14H9F3O2/c15-14(16,17)10-7-5-9(6-8-10)11-3-1-2-4-12(11)13(18)19/h1-8H,(H,18,19)
    • La clé Inchi: IQOMYCGTGFGDFN-UHFFFAOYSA-N
    • Sourire: O=C(C1C(C2C=CC(C(F)(F)F)=CC=2)=CC=CC=1)O
    • BRN: 7577560

Propriétés calculées

  • Qualité précise: 266.05500
  • Masse isotopique unique: 266.055464
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 5
  • Comptage des atomes lourds: 19
  • Nombre de liaisons rotatives: 2
  • Complexité: 319
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: 3.8
  • Surface topologique des pôles: 37.3
  • Charge de surface: 0
  • Nombre d'tautomères: Rien du tout

Propriétés expérimentales

  • Couleur / forme: Solide
  • Dense: 1.326
  • Point de fusion: 169.0 to 173.0 deg-C
  • Point d'ébullition: 335.8°C at 760 mmHg
  • Point d'éclair: 156.9°C
  • Le PSA: 37.30000
  • Le LogP: 4.07060
  • Solubilité: Pas encore déterminé

2-[4-(trifluoromethyl)phenyl]benzoic acid Informations de sécurité

  • Symbolisme: GHS07
  • Provoquer:Avertissement
  • Mot signal:Warning
  • Description des dangers: H315-H319
  • Déclaration d'avertissement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
  • Numéro de transport des marchandises dangereuses:NONH for all modes of transport
  • Wgk Allemagne:3
  • Code de catégorie de danger: 36/37/38
  • Instructions de sécurité: S26-S36/37/39
  • Identification des marchandises dangereuses: Xi
  • Niveau de danger:IRRITANT
  • Conditions de stockage:Sealed in dry,Room Temperature
  • Terminologie du risque:R36/37/38

2-[4-(trifluoromethyl)phenyl]benzoic acid Données douanières

  • Code HS:2916399090
  • Données douanières:

    Code douanier chinois:

    2916399090

    Résumé:

    2916399090 autres acides carboxyliques monobasiques aromatiques. TVA: 17,0% taux de remboursement: 9,0% conditions réglementaires: pas de traitement de la nation la plus favorisée droits de douane: 6,5% droits généraux: 30,0%

    Éléments de déclaration:

    Nom du produit, contenu des ingrédients, utilisation, acrylique \ Acrylate ou ester doit être clairement emballé

    Résumé:

    2916399090 autres acides carboxyliques monobasiques aromatiques et leurs anhydrides, halogénures, peroxydes, peroxyacides et leurs dérivés TVA: 17,0% taux de remboursement: 9,0% conditions réglementaires: pas de traitement de la nation la plus favorisée droits de douane: 6,5% droits généraux: 30,0%

2-[4-(trifluoromethyl)phenyl]benzoic acid PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
31R0004-1g
4'-Trifluoromethyl-biphenyl-2-carboxylic acid
84392-17-6 97%
1g
101.77CNY 2021-07-19
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
31R0004-5g
4'-Trifluoromethyl-biphenyl-2-carboxylic acid
84392-17-6 97%
5g
305.3CNY 2021-07-19
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
31R0004-500mg
4'-Trifluoromethyl-biphenyl-2-carboxylic acid
84392-17-6 97%
500mg
93.28CNY 2021-07-19
Alichem
A019065127-250mg
4-(Trifluoromethyl)-2'-biphenylcarboxylic acid
84392-17-6 98%
250mg
$686.80 2023-08-31
Alichem
A019065127-500mg
4-(Trifluoromethyl)-2'-biphenylcarboxylic acid
84392-17-6 98%
500mg
$1048.60 2023-08-31
Alichem
A019065127-1g
4-(Trifluoromethyl)-2'-biphenylcarboxylic acid
84392-17-6 98%
1g
$1786.10 2023-08-31
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T162562-5G
2-[4-(trifluoromethyl)phenyl]benzoic acid
84392-17-6 98%
5g
¥96.90 2023-08-31
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T162562-25g
2-[4-(trifluoromethyl)phenyl]benzoic acid
84392-17-6 98%
25g
¥436.90 2023-08-31
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T162562-1G
2-[4-(trifluoromethyl)phenyl]benzoic acid
84392-17-6 98%
1g
¥30.90 2023-08-31
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T162562-250mg
2-[4-(trifluoromethyl)phenyl]benzoic acid
84392-17-6 98%
250mg
¥29.90 2023-08-31

2-[4-(trifluoromethyl)phenyl]benzoic acid Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Methanol ,  Water
1.3 Reagents: Hydrochloric acid Solvents: Water
Référence
The nickel(I) catalyzed coupling of a diarylzinc with an aryl chloride in the synthesis of xenalipin
Eaddy, John F., Organic Preparations and Procedures International, 1995, 27(3), 367-72

Méthode de production 2

Conditions de réaction
1.1 Reagents: Oxygen Catalysts: Hydrochloric acid ,  6-Bromobenzothiazole Solvents: Acetonitrile ,  Water ;  24 h, 60 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
Référence
Light-Promoted Chlorine-Radical-Mediated Oxidation of Benzylic C(sp3)-H Bonds utilizing Air as Oxidant
Xu, Ning; et al, Advanced Synthesis & Catalysis, 2023, 365(2), 142-147

Méthode de production 3

Conditions de réaction
1.1 Reagents: Butyllithium ,  Zinc chloride Solvents: Tetrahydrofuran
1.2 Catalysts: Iodo[4-(trifluoromethyl)phenyl]bis(triphenylphosphine)palladium Solvents: Tetrahydrofuran
1.3 Reagents: Water Solvents: Diethyl ether
1.4 Reagents: Hydrochloric acid
1.5 Reagents: Sodium hydroxide
Référence
Synthesis of carbon-14 labeled xenalipin, a potential hypolipidemic agent
Hill, John A.; et al, Journal of Labelled Compounds and Radiopharmaceuticals, 1992, 31(12), 1011-17

Méthode de production 4

Conditions de réaction
1.1 Reagents: Trifluoroacetic acid ,  3-Aminobenzoic acid ,  Quinone Catalysts: Palladium diacetate Solvents: 1,4-Dioxane ;  48 h, 90 °C
2.1 -
Référence
Suzuki-Miyaura Type Regioselective C-H Arylation of Aromatic Aldehydes by a Transient Directing Strategy
Chao, Bao; et al, Organic Letters, 2023, 25(37), 6823-6829

Méthode de production 5

Conditions de réaction
1.1 Solvents: Dichloromethane
1.2 Reagents: Thionyl chloride
1.3 Reagents: Sodium hydroxide Solvents: Water
2.1 Reagents: Butyllithium ,  Zinc chloride Solvents: Tetrahydrofuran
2.2 Catalysts: Iodo[4-(trifluoromethyl)phenyl]bis(triphenylphosphine)palladium Solvents: Tetrahydrofuran
2.3 Reagents: Water Solvents: Diethyl ether
2.4 Reagents: Hydrochloric acid
2.5 Reagents: Sodium hydroxide
Référence
Synthesis of carbon-14 labeled xenalipin, a potential hypolipidemic agent
Hill, John A.; et al, Journal of Labelled Compounds and Radiopharmaceuticals, 1992, 31(12), 1011-17

Méthode de production 6

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  14 h, 50 °C
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate ,  Water ;  rt
Référence
Vitamin Catalysis: Direct, Photocatalytic Synthesis of Benzocoumarins via (-)-Riboflavin-Mediated Electron Transfer
Morack, Tobias; et al, Organic Letters, 2018, 20(5), 1316-1319

Méthode de production 7

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  5 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Référence
Electronic effects on the substitution reactions of benzhydrols and fluorenyl alcohols. Determination of mechanism and effects of antiaromaticity
George, Stephen R. D.; et al, Organic & Biomolecular Chemistry, 2015, 13(43), 10745-10750

Méthode de production 8

Conditions de réaction
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone ,  Water
Référence
Suzuki cross-coupling of arylboronic acids mediated by a hydrosoluble Pd(0)/TPPTS catalyst
Dupuis, C.; et al, Tetrahedron Letters, 2001, 42(37), 6523-6526

Méthode de production 9

Conditions de réaction
1.1 Catalysts: Palladium diacetate Solvents: Water ;  5 min, rt
1.2 Reagents: Potassium hydroxide ;  1 h, rt → 75 °C; 4 h, 75 °C
Référence
An improved protocol for ligandless Suzuki-Miyaura coupling in water
Korolev, Dmitrii N.; et al, Tetrahedron Letters, 2006, 47(25), 4225-4229

Méthode de production 10

Conditions de réaction
1.1 Reagents: Sodium carbonate Catalysts: Palladium diacetate Solvents: Acetonitrile ,  Water ;  rt → 60 °C; overnight, 60 °C
1.2 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  rt → 50 °C; overnight, 50 °C
Référence
Transition-Metal-Free Synthesis of Phenanthridinones through Visible-Light-Driven Oxidative C-H Amidation
Usami, Kaoru; et al, European Journal of Organic Chemistry, 2020, 2020(10), 1496-1504

Méthode de production 11

Conditions de réaction
1.1 Reagents: Sodium carbonate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ,  Water ;  2 min, rt
1.2 rt; 12 h, 80 °C
1.3 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  rt → 50 °C; 12 h, 50 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  < pH 3
Référence
Photocatalytic Dehydrogenative Lactonization of 2-Arylbenzoic Acids
Ramirez, Nieves P.; et al, Organic Letters, 2015, 17(18), 4550-4553

Méthode de production 12

Conditions de réaction
Référence
Unveiling the potency of a phenalenyl-based photocatalyst for intramolecular dehydrogenative lactonization
Sen, Partha Pratim; et al, Organic Chemistry Frontiers, 2024, 11(1), 106-112

Méthode de production 13

Conditions de réaction
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine ,  sec-Butyllithium
1.2 Reagents: Titanium ethoxide Solvents: Tetrahydrofuran ;  rt; 1 h, rt → 0 °C
1.3 0.5 h, rt
1.4 Reagents: Oxygen Catalysts: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ,  Cobalt chloride (CoCl2) Solvents: Tetrahydrofuran ;  10 h, rt
1.5 Reagents: Hydrochloric acid Solvents: Water ;  rt
Référence
Room-temperature cobalt-catalyzed arylation of aromatic acids: overriding the ortho-selectivity via the oxidative assembly of carboxylate and aryl titanate reagents using oxygen
Liu, Kun-Ming; et al, Organic & Biomolecular Chemistry, 2016, 14(5), 1593-1598

Méthode de production 14

Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Acetonitrile ,  Water
Référence
A practical preparation of 2-carboxyphenylboronic acid and its application for the preparation of biaryl-2-carboxylic acids using Suzuki coupling reactions
Tao, Bin; et al, Synthesis, 2002, (8), 1043-1046

Méthode de production 15

Conditions de réaction
1.1 Reagents: Sodium carbonate Catalysts: Palladium diacetate ,  2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Acetonitrile ,  Water ;  overnight, reflux
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  5 h, reflux
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Référence
Electronic effects on the substitution reactions of benzhydrols and fluorenyl alcohols. Determination of mechanism and effects of antiaromaticity
George, Stephen R. D.; et al, Organic & Biomolecular Chemistry, 2015, 13(43), 10745-10750

2-[4-(trifluoromethyl)phenyl]benzoic acid Raw materials

2-[4-(trifluoromethyl)phenyl]benzoic acid Preparation Products

2-[4-(trifluoromethyl)phenyl]benzoic acid Fournisseurs

Amadis Chemical Company Limited
Membre gold
Audited Supplier Fournisseurs audités
(CAS:84392-17-6)2-[4-(trifluoromethyl)phenyl]benzoic acid
Numéro de commande:A840771
État des stocks:in Stock
Quantité:100g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 06:51
Prix ($):186.0
Courriel:sales@amadischem.com
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Amadis Chemical Company Limited
(CAS:84392-17-6)2-[4-(trifluoromethyl)phenyl]benzoic acid
A840771
Pureté:99%
Quantité:100g
Prix ($):186.0
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